Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBNMQTXLCVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification of Brominated Precursors
The most widely documented method involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid using methanol in the presence of sulfuric acid. Kapadia and Harding (2013) reported a 99% yield under reflux conditions.
Procedure :
A solution of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid (18.18 mmol) and catalytic concentrated sulfuric acid in methanol (50 mL) is refluxed for 30 minutes. After cooling, the mixture is concentrated under reduced pressure, diluted with water, and extracted with dichloromethane. The organic layer is dried over sodium sulfate and evaporated to yield the product as a brown oil.
Key Advantages :
- Short Reaction Time : Completion within 30 minutes.
- High Yield : Near-quantitative conversion due to sulfuric acid’s strong catalytic activity.
- Scalability : Demonstrated at 5.0 g scale without yield loss.
Reaction Optimization and Mechanistic Insights
Catalytic Efficiency of Sulfuric Acid
Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. This mechanism avoids intermediate isolation, streamlining the process. Alternatives like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., FeCl₃) may reduce side reactions but are less explored for this compound.
Solvent and Temperature Effects
- Methanol as Solvent : Serves as both reactant and solvent, driving equilibrium toward ester formation via Le Chatelier’s principle.
- Reflux Conditions : Maintains a reaction temperature (~65°C) sufficient for activation without decomposing heat-sensitive methoxy groups.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry could enhance scalability by improving heat transfer and reducing reaction time. For instance, microreactors enable precise control over bromination and esterification steps, minimizing by-products.
Purification Techniques
- Liquid-Liquid Extraction : Dichloromethane effectively partitions the ester from aqueous impurities.
- Distillation : Short-path distillation under vacuum isolates the product while preserving thermally labile bromine and methoxy substituents.
Comparative Analysis of Related Compounds
This table highlights the adaptability of esterification strategies across halogenated analogs, though bromination demands stricter regiocontrol than iodination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is frequently used as an intermediate in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, making it useful for creating more complex structures.
Common Reactions Include :
- Ullmann Reaction : Utilized for forming biaryl compounds.
- Cross-Coupling Reactions : Employed in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic properties, particularly in the development of new drugs.
Case Studies :
- A study demonstrated its effectiveness against resistant bacterial strains, suggesting its potential as an antimicrobial agent .
- Investigations into its anticancer properties revealed that it induces apoptosis in breast cancer cell lines .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.
| Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
| Pseudomonas aeruginosa | 125 | Bacteriostatic |
| Candida albicans | 250 | Fungicidal |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate varying levels of cytotoxic effects on cancer cell lines at different concentrations (Table 2).
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 50 | 120 |
| HepG2 (Liver Cancer) | 100 | 80 |
Mechanistic Insights
The mechanism of action involves interactions with specific molecular targets, influencing biochemical pathways related to apoptosis and inflammation. Molecular docking studies have identified potential binding sites on enzymes linked to cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biological pathways and molecular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate (CAS N/A)
- Molecular Formula : C₁₆H₂₁BrO₅
- Introduces a benzyloxy linkage, altering reactivity in nucleophilic substitution reactions.
- Applications : Used in multi-step syntheses of AChE inhibitors, where the tert-butyl group facilitates selective deprotection .
Methyl 2-(4-bromophenyl)acetate (CAS 41841-16-1)
- Molecular Formula : C₉H₉BrO₂
- Key Differences :
- Lacks the 4,5-dimethoxy substituents , reducing aromatic ring electron density.
- Simpler structure with a single bromo group at position 4.
- Applications : Serves as a reference material in drug manufacturing (e.g., ANDA/NDA filings) due to its regulatory compliance .
Psychoactive NBOMe Derivatives
25B-NBOMe (4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine)
- Molecular Formula: C₁₈H₂₁BrNO₃
- Key Differences :
- Contains an ethanamine chain and a methoxybenzyl group , enabling serotonin receptor (5-HT₂A) agonism.
- Bromo substitution at position 4 (vs. position 2 in the target compound).
- Applications: Potent hallucinogen with high toxicity risks, contrasting with the non-psychoactive synthetic role of the target compound .
25C-NBOMe (4-Chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine)
Functional Group Variants
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate (CAS 17173-27-2)
- Molecular Formula : C₁₃H₁₆O₅
- Key Differences :
- Replaces bromo with an acetyl group , introducing a ketone functionality.
- Increased electron-withdrawing effects alter reactivity in substitution reactions.
- Applications: Potential precursor in ketone-based syntheses, diverging from bromo-substituted pathways .
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 154082-06-1)
Substitution Pattern Analogs
Methyl 5-bromo-2,4-dimethoxybenzoate (CAS 17667-32-2)
Comparative Data Table
Key Research Findings
- Substituent Position : Bromo at position 2 (target compound) vs. 4 (25B-NBOMe) drastically alters biological activity, with the latter showing high affinity for serotonin receptors .
- Ester Group Impact : Methyl esters (target compound) hydrolyze faster than tert-butyl analogs, influencing reaction pathways in AChE inhibitor synthesis .
- Safety Profile : The target compound exhibits moderate hazards (H302, H315, H319), while NBOMe derivatives pose severe neurotoxic risks .
Biological Activity
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Recent studies have explored its effects on various biological systems, particularly its inhibition of key metabolic enzymes associated with neurodegenerative diseases and its anticancer properties.
Chemical Structure and Synthesis
This compound is synthesized through the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol. This compound contains a bromine atom and two methoxy groups, which contribute to its reactivity and biological properties. The synthesis pathway typically involves the use of reagents such as BBr3 for demethylation and subsequent reactions to form complex derivatives .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against several important enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making it a target for treating conditions like Alzheimer's disease. The compound showed Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE, indicating strong potential for therapeutic applications .
- Carbonic Anhydrase (CA) Isoenzymes : The compound also inhibits carbonic anhydrase I and II, with Ki values ranging from 1.63 ± 0.11 to 15.05 ± 1.07 nM for CA II. This inhibition can be beneficial in treating glaucoma and other conditions related to intraocular pressure .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown activity against various cancer cell lines, potentially due to its ability to interfere with cell proliferation pathways. The compound's structure allows it to interact with cellular components, leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Study on Neurodegenerative Disorders : A study focused on the inhibition of AChE by this compound highlighted its potential use in treating Alzheimer's disease. The findings suggested that compounds with similar structures could serve as leads for developing new AChE inhibitors .
- Anticancer Screening : In vitro studies have shown that this compound exhibits cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Data Summary
The following table summarizes the biological activities and corresponding Ki values of this compound:
| Biological Activity | Target Enzyme/Cell Line | Ki Value (nM) |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 6.54 - 24.86 |
| CA I Inhibition | Carbonic Anhydrase I | 2.53 - 25.67 |
| CA II Inhibition | Carbonic Anhydrase II | 1.63 - 15.05 |
| Cytotoxicity | Various Cancer Cell Lines | Varies by line |
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts acylation or esterification of pre-functionalized bromophenol derivatives. For example, methyl esters with dimethoxy substituents have been synthesized using acetic acid derivatives under acidic or Lewis acid-catalyzed conditions. In one protocol, Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate was synthesized with a 60% yield using Et2O as the solvent, highlighting the importance of solvent polarity in crystallization . Bromination at the 2-position can be introduced via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane .
- Key Parameters :
| Reaction Step | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Esterification | H2SO4/EtOH | 68% | |
| Bromination | NBS/DCM | 75–85% |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical validation should include:
- HPLC : Retention time comparison against a reference standard (e.g., 98% purity confirmed by Combi-Blocks ).
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methoxy (δ 3.7–3.9 ppm), bromine-induced deshielding (δ 7.2–7.5 ppm for aromatic protons), and ester carbonyl (δ 170–175 ppm) .
- LC-MS : To detect molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 303 for C11H13BrO4) and rule out side products .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
- Avoid mixing with strong oxidizers or bases, as brominated aromatics may release HBr under harsh conditions .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 2-bromo group acts as a directing group, enabling regioselective functionalization. For example, in palladium-catalyzed couplings, bromine at the 2-position facilitates aryl-aryl bond formation. A study on similar dimethoxy-bromophenyl acetates achieved >80% conversion using Pd(PPh3)4 and aryl boronic acids in THF/Na2CO3 .
Q. What role do the methoxy groups play in stabilizing intermediates during nucleophilic aromatic substitution?
- Methodological Answer : Methoxy groups at the 4- and 5-positions donate electron density via resonance, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution. However, in SNAr reactions with strong nucleophiles (e.g., amines), the bromine at the 2-position becomes a leaving group, yielding substituted acetophenones. Computational studies (DFT) suggest methoxy groups lower the activation energy by 10–15 kcal/mol compared to non-substituted analogs .
Q. How can conflicting spectral data (e.g., NMR shifts) from different batches be resolved?
- Methodological Answer : Batch-specific discrepancies often arise from residual solvents or tautomeric forms. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers affecting ester carbonyl shifts) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction (as in Ethyl 2-[4,5-bis(butylsulfate)phenyl]acetate studies) provides unambiguous structural confirmation .
Data Contradiction Analysis
Q. Why do reported yields for similar brominated acetates vary across studies (e.g., 60% vs. 85%)?
- Methodological Answer : Yield variations stem from:
- Catalyst Load : Higher Pd loading (5 mol%) in cross-coupling vs. 2 mol% in direct bromination .
- Purification Methods : Column chromatography (silica gel) vs. recrystallization (Et2O/hexane) impacts recovery .
- Substrate Purity : Starting material impurities (e.g., dimethoxybenzene derivatives) reduce effective molarity .
Application-Oriented Questions
Q. How is this compound utilized as a precursor in bioactive molecule synthesis?
- Methodological Answer : It serves as a key intermediate for:
- Psychoactive Derivatives : Structural analogs like 25B-NBOMe (a serotonin receptor agonist) are synthesized via reductive amination of the acetate group .
- Anticancer Agents : Bromine facilitates functionalization with heterocycles (e.g., imidazoles) targeting kinase inhibition .
- Methodology :
| Application | Reaction Type | Target Molecule | Reference |
|---|---|---|---|
| Neuropharmacology | Reductive Amination | 25B-NBOMe HCl | |
| Oncology | Buchwald-Hartwig Coupling | Imidazole-based inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
